The Discovery and Initial Characterization of 9-Carboxymethoxymethylguanine (CMMG): A Technical Whitepaper
The Discovery and Initial Characterization of 9-Carboxymethoxymethylguanine (CMMG): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Carboxymethoxymethylguanine (CMMG) is the principal and biologically inactive metabolite of the widely used antiviral drug, acyclovir (B1169).[1] Its discovery and characterization have been pivotal in understanding the metabolism, pharmacokinetics, and safety profile of acyclovir, particularly in patient populations with renal impairment. This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of CMMG, including its metabolic pathway, analytical methodologies for its detection, and its toxicological significance. While CMMG itself lacks antiviral activity, its accumulation has been linked to neurotoxic side effects observed in some patients receiving acyclovir therapy, making its study crucial for the safe and effective use of this important antiviral agent.[2][3]
Introduction
Acyclovir, a synthetic acyclic guanosine (B1672433) analogue, is a cornerstone in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[4][5] Its mechanism of action relies on its selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase. The metabolic fate of acyclovir in the body leads to the formation of several metabolites, with 9-Carboxymethoxymethylguanine (CMMG) being the most significant in terms of quantity.[1] Initially identified as a major urinary metabolite, the characterization of CMMG has been primarily driven by the need to understand acyclovir's complete pharmacokinetic profile and to investigate the etiology of adverse events, particularly neurotoxicity, observed in certain patient populations.[2][3] This document serves as a comprehensive resource on the foundational knowledge of CMMG.
Discovery and Synthesis
The identification of CMMG arose from metabolic studies of acyclovir in humans and various animal species. It was consistently found to be the main metabolite excreted in urine. While early reports identified its presence, a practical and scalable synthesis method was later developed to enable further toxicological and pharmacological studies.
Synthetic Pathway
A practical synthesis of CMMG has been described, which involves the alkylation of a protected guanine (B1146940) derivative followed by deprotection. The general scheme is outlined below.
Caption: Synthesis of 9-Carboxymethoxymethylguanine (CMMG).
Experimental Protocol: Synthesis of CMMG
The following protocol is a summary of a published practical synthesis.
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Preparation of Tris(trimethylsilyl)guanine (TMSG): Guanine is treated with hexamethyldisilazane (HMDS) in toluene to form the silylated intermediate, TMSG. This step protects the reactive protons on the guanine ring.
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Alkylation: The prepared TMSG is then reacted with ethyl (chloromethoxy)acetate in toluene at an elevated temperature (e.g., 70°C). This reaction introduces the carboxymethoxymethyl side chain at the N9 position of the guanine ring, yielding an ethyl ester intermediate.
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Purification: The crude reaction mixture is purified using silica (B1680970) gel chromatography to isolate the desired N9-alkylated product from other isomers and byproducts.
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Hydrolysis: The purified ethyl ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide (B78521) (NaOH). This step converts the ester group to a carboxylic acid.
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Acidification and Isolation: The reaction mixture is neutralized with an acid (e.g., methanesulfonic acid), leading to the precipitation of CMMG as a white solid. The product can be further purified by recrystallization.
Initial Characterization
The initial characterization of CMMG focused on its physicochemical properties, biological activity (or lack thereof), and its metabolic pathway.
Physicochemical Properties
The structural identity and purity of synthesized CMMG are confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₉N₅O₄ |
| Molecular Weight | 239.19 g/mol |
| Appearance | White solid |
| Melting Point | >300°C |
Spectroscopic data (¹H NMR, HRMS) are crucial for structural confirmation and are detailed in original research publications.
Biological Activity
CMMG is widely regarded as a biologically inactive metabolite of acyclovir.[1] This is primarily because it lacks the structural features necessary for activation by viral thymidine kinase, the first and crucial step in the mechanism of action of acyclovir.
Metabolic Pathway of CMMG Formation
CMMG is formed from acyclovir through a two-step enzymatic oxidation process primarily occurring in the liver.[8]
Caption: Metabolic pathway of acyclovir to CMMG.
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Oxidation to Aldehyde: Acyclovir is first oxidized at its terminal hydroxyl group by alcohol dehydrogenase (ADH) to form an unstable aldehyde intermediate.[6][8]
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Oxidation to Carboxylic Acid: This aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable carboxylic acid, CMMG.[6][8]
While the enzymes have been identified, specific kinetic parameters (Km and Vmax) for these reactions with acyclovir and its aldehyde intermediate as substrates are not well-documented in publicly available literature.
Analytical Methodologies
The quantification of CMMG in biological matrices is essential for pharmacokinetic studies and for investigating its role in acyclovir-associated neurotoxicity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
HPLC and LC-MS/MS Methods
A summary of typical parameters for the analysis of CMMG is provided below.
| Parameter | HPLC | LC-MS/MS |
| Stationary Phase | Reversed-phase (C18, biphenyl) | Reversed-phase (C18, biphenyl) |
| Mobile Phase | Acetonitrile (B52724)/water with ion-pairing agents or buffers | Acetonitrile/water with volatile buffers (e.g., ammonium (B1175870) acetate) and modifiers (e.g., formic acid) |
| Detection | UV or Fluorescence | Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) |
| Sample Preparation | Solid-phase extraction (SPE) or protein precipitation | Protein precipitation |
Experimental Protocol: LC-MS/MS Analysis of CMMG in Serum
The following is a generalized workflow for the quantification of CMMG in serum samples.
Caption: Workflow for LC-MS/MS analysis of CMMG.
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Sample Collection: Collect whole blood and process to obtain serum.
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Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a stable isotope-labeled CMMG) to the serum sample, calibrators, and quality controls.
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Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol, often containing a small percentage of formic acid) to the serum to precipitate proteins.
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Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant containing CMMG and the internal standard to a clean tube or a 96-well plate.
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LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for separation and quantification.
Toxicological Significance
The primary toxicological interest in CMMG is its association with neurotoxicity in patients receiving acyclovir, particularly those with compromised renal function.[2][3] In healthy individuals, CMMG is efficiently cleared by the kidneys. However, in patients with renal impairment, CMMG can accumulate to high concentrations in the plasma.[3]
Several studies have demonstrated a strong correlation between elevated plasma concentrations of CMMG and the onset of neuropsychiatric symptoms, which can range from lethargy and confusion to hallucinations and tremors.[3] While the exact mechanism of CMMG-induced neurotoxicity is not fully elucidated, it is hypothesized that at high concentrations, CMMG may cross the blood-brain barrier and exert its effects on the central nervous system. Therefore, monitoring CMMG levels in patients with renal dysfunction who are receiving acyclovir therapy can be a valuable tool for diagnosing and managing these adverse effects.
Conclusion
9-Carboxymethoxymethylguanine is a key molecule in the clinical pharmacology of acyclovir. Its discovery as the principal, inactive metabolite has been fundamental to a complete understanding of acyclovir's disposition. While devoid of antiviral activity, its potential for accumulation and association with neurotoxicity in renally impaired patients underscores the importance of its continued study. The synthetic and analytical methods detailed in this guide provide the foundation for further research into the mechanisms of CMMG-related toxicity and for the development of strategies to mitigate these adverse effects in vulnerable patient populations. This knowledge is critical for drug development professionals working on new antiviral agents and for clinicians aiming to optimize the safe and effective use of acyclovir.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 3. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]
- 6. Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite. - Post - Medbullets Step 1 [step1.medbullets.com]
- 8. medchemexpress.com [medchemexpress.com]
